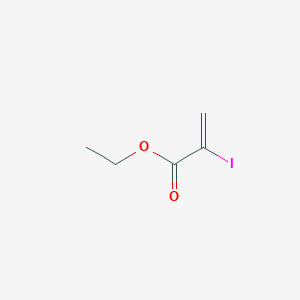

Ethyl 2-iodoprop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

62849-22-3 |

|---|---|

Molecular Formula |

C5H7IO2 |

Molecular Weight |

226.01 g/mol |

IUPAC Name |

ethyl 2-iodoprop-2-enoate |

InChI |

InChI=1S/C5H7IO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 |

InChI Key |

QQIVZUSRRXKAIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)I |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Iodoprop 2 Enoate

Contemporary Approaches to Alpha-Iodination of Acrylate (B77674) Esters

Direct α-iodination involves the regioselective introduction of an iodine atom at the C2 position of an acrylate ester. This transformation is challenging due to the electron-poor nature of the α,β-unsaturated system and the potential for competing reactions.

Modern synthetic chemistry has produced highly efficient and chemoselective methods for the α-iodination of acrylate esters. A prominent and effective strategy is a protocol based on the Morita-Baylis-Hillman (MBH) reaction. rsc.orgnih.gov This method successfully achieves the chemoselective α-iodination of a variety of simple and multi-functionalized acrylic esters. nih.gov

The optimized MBH protocol utilizes N-iodophthalimide (NIP) as the iodine source, 3-quinuclidinol (B22445) as the nucleophilic amine catalyst, and potassium fluoride (B91410) on Celite (KF-Celite) as a mild, solid-supported base in acetonitrile (B52724) as the solvent. rsc.orgrsc.org This system has proven effective for a range of acrylate esters, providing good to excellent yields of the desired α-iodoacrylates without significant degradation of the products. rsc.orgresearchgate.net The use of quinuclidine (B89598) as a catalyst for the iodination of methyl acrylate has also been reported, though with more modest yields compared to the 3-quinuclidinol system. thieme-connect.com

The versatility of the 3-quinuclidinol/NIP protocol is demonstrated by its successful application to various acrylate esters, as detailed in the table below.

Table 1: Scope of the Morita-Baylis-Hillman Protocol for α-Iodination of Various Acrylate Esters

| Entry | Acrylate Ester | Yield (%) |

| 1 | Allyl acrylate | 85 |

| 2 | Ethyl acrylate | 89 |

| 3 | Methyl acrylate | 92 |

| 4 | n-Butyl acrylate | 86 |

| 5 | tert-Butyl acrylate | 74 |

| 6 | 2-Ethylhexyl acrylate | 83 |

This table is based on data from a study on the chemoselective α-iodination of acrylate esters. rsc.orgresearchgate.net

The mechanism for the α-iodination of acrylate esters via the Morita-Baylis-Hillman protocol is understood to proceed through a classical MBH-type pathway. rsc.orgresearchgate.net The reaction sequence involves three key steps:

Nucleophilic Addition: The reaction is initiated by a 1,4-nucleophilic addition (Michael addition) of the amine catalyst, such as 3-quinuclidinol, to the electron-deficient β-carbon of the acrylate ester. This addition forms a zwitterionic ammonium (B1175870) enolate intermediate. rsc.org

Electrophilic Capture: The generated enolate then acts as a nucleophile, attacking the electrophilic iodine source, such as N-iodosuccinimide (NIS) or N-iodophthalimide (NIP). researchgate.net This step introduces the iodine atom at the α-position of the original acrylate, forming an iodinated ammonium intermediate. rsc.org

Catalyst Elimination: Finally, a base-mediated elimination of the amine catalyst regenerates the α,β-double bond and releases the catalyst, yielding the final α-iodoacrylate product. rsc.org The presence of a mild base like KF-Celite is crucial for this step and helps to avoid potential side reactions, such as the elimination of hydrogen iodide (HI), which could lead to the formation of propiolate esters. rsc.org

This mechanistic pathway avoids harsh conditions and allows for the high chemoselectivity observed, preventing undesired reactions at other functional groups within the molecule. rsc.org

Indirect Synthesis of the Ethyl 2-iodoprop-2-enoate Scaffold

Beyond direct α-iodination, this compound and its analogs can be constructed through indirect methods, often starting from precursors that already contain the three-carbon chain.

One common indirect route is the hydroiodination of an alkyne . Specifically, ethyl propiolate can be treated with an iodine source like sodium iodide in acetic acid to yield a mixture of (E)- and (Z)-ethyl 3-iodoacrylate. dur.ac.uk This method builds the vinyl iodide functionality from an acetylene (B1199291) precursor.

Another approach involves the rearrangement of propargylic alcohols . An iodo Meyer-Schuster rearrangement of 3-alkoxypropargyl alcohols using molecular iodine (I₂) or NIS can produce α-iodo-α,β-unsaturated esters. organic-chemistry.org This pathway offers an alternative entry to the α-iodoacrylate scaffold from different starting materials.

Furthermore, multi-step synthetic sequences in the context of natural product synthesis have employed the creation of vinyl iodide moieties that are structurally similar to this compound. These can involve, for example, the iodination of an alcohol using Appel reaction conditions (I₂, PPh₃, imidazole) followed by further transformations. d-nb.inforesearchgate.net

Stereocontrol Strategies in the Synthesis of Iodinated Acrylate Esters

Controlling the stereochemistry of the double bond (E/Z isomerism) is a critical aspect of synthesizing substituted acrylates.

In the context of indirect synthesis , stereocontrol is often a primary consideration. For instance, after the hydroiodination of ethyl propiolate, which may produce a mixture of isomers, specific catalytic conditions can be employed to achieve high stereoselectivity. The use of a catalyst system such as PdCl₂(PPh₃)₂/CuI in triethylamine (B128534) can isomerize the mixture to favor the (E)-isomer with greater than 95% stereoselectivity.

The iodo Meyer-Schuster rearrangement also offers a degree of stereocontrol. The geometry of the resulting α-iodo-α,β-unsaturated ester can be influenced by the structure of the starting propargylic alcohol. It has been reported that secondary propargylic alcohols can yield the Z-isomers exclusively under these rearrangement conditions. organic-chemistry.org

For direct α-iodination methods like the MBH protocol, the reaction occurs on a terminal methylene (B1212753) group (C=CH₂), so a new stereocenter is not formed at the double bond. The resulting product is the 2-iodo substituted acrylate without E/Z isomerism at that position.

Elucidating the Advanced Reaction Chemistry of Ethyl 2 Iodoprop 2 Enoate

Nucleophilic Addition and Substitution Reaction Pathways

Ethyl 2-iodoprop-2-enoate is a versatile substrate in organic synthesis, characterized by multiple reactive sites that dictate its behavior in nucleophilic reactions. The electronic properties of this compound, arising from the interplay between the ester functionality, the carbon-carbon double bond, and the iodine substituent, allow for a range of reaction pathways, primarily revolving around nucleophilic addition and subsequent elimination or substitution.

Investigation of Electrophilic Sites and Addition-Elimination Mechanisms

The electrophilicity of this compound is concentrated at two primary sites: the β-carbon of the α,β-unsaturated system and the carbonyl carbon. The electron-withdrawing nature of the ester group polarizes the C=C double bond, rendering the β-carbon susceptible to nucleophilic attack. This initial step is a classic Michael-type addition.

The generally accepted mechanism for substitution at the α-carbon in such systems is the addition-elimination pathway. youtube.comyoutube.com In this two-step process, the nucleophile first adds to the electrophilic β-carbon. This is followed by an elimination step where the leaving group, in this case, the iodide ion, is expelled, leading to the regeneration of the double bond with the nucleophile now attached to the α-carbon. This mechanism is distinct from SN1 or SN2 reactions which typically occur at sp3-hybridized carbon centers. youtube.com The intermediate formed during this process is a non-aromatic, negatively charged species, often referred to as a Meisenheimer-like complex in aromatic systems. youtube.com

The key steps in the addition-elimination mechanism are:

Nucleophilic Addition: The nucleophile attacks the electron-deficient β-carbon of the double bond.

Formation of an Enolate Intermediate: This addition results in the formation of a resonance-stabilized enolate intermediate.

Elimination: The intermediate collapses, expelling the iodide leaving group from the α-carbon, which re-forms the double bond.

Stereochemical Outcomes and Diastereoselective Control in Nucleophilic Processes

The stereochemistry of nucleophilic substitution reactions is a critical aspect, and in the case of reactions at sp2-hybridized carbons, such as in this compound, the outcomes can be complex. Unlike SN2 reactions at saturated carbons, which proceed with a complete inversion of configuration, reactions at vinylic carbons can result in either retention or inversion of the double bond geometry, depending on the reaction mechanism and conditions. utexas.eduyoutube.com

For an addition-elimination pathway, the stereochemical outcome is influenced by the lifetime and rotational barriers of the carbanionic intermediate. If the intermediate has a sufficient lifetime to allow for rotation around the carbon-carbon single bond before the elimination of the leaving group, a mixture of stereoisomers may be obtained. However, specific reaction conditions or the nature of the nucleophile and substrate can favor one stereochemical pathway over another, leading to diastereoselective control.

The stereospecificity of such reactions is a subject of detailed investigation in synthetic chemistry, as controlling the geometry of the resulting double bond is crucial for the synthesis of complex target molecules.

Reactivity with Diverse Nucleophiles (e.g., Phenols, N-Heterocycles)

The electrophilic nature of this compound allows it to react with a wide array of nucleophiles. The reactivity profile includes soft nucleophiles which preferentially attack the β-carbon in a Michael addition fashion. Among these, phenols and N-heterocycles are of significant interest due to the prevalence of the resulting structures in pharmaceuticals and materials science.

The reaction with phenols, in the presence of a base, typically proceeds via the phenoxide ion acting as the nucleophile. Similarly, nitrogen-containing heterocycles, such as imidazoles, pyrazoles, or triazoles, can react through their nucleophilic nitrogen atoms. These reactions lead to the formation of new carbon-oxygen or carbon-nitrogen bonds, respectively. The synthesis of various heterocyclic compounds containing hindered phenol (B47542) fragments has been demonstrated through alkylation reactions, showcasing the utility of such electrophilic substrates. mdpi.com

The table below summarizes the expected products from the reaction of this compound with representative nucleophiles.

| Nucleophile | Product Class | Potential Application |

| Phenol | α-Aryloxy-α,β-unsaturated ester | Synthesis of biologically active compounds |

| Imidazole | α-(Imidazol-1-yl)-α,β-unsaturated ester | Precursors for pharmaceuticals and ionic liquids |

| Pyrazole (B372694) | α-(Pyrazol-1-yl)-α,β-unsaturated ester | Building blocks for agrochemicals and dyes |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Vinyl halides, such as this compound, are excellent substrates for these transformations due to the reactivity of the carbon-iodine bond.

Applications in Heck-Mizoroki Type Couplings

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgrsc.org This reaction is a powerful tool for C-C bond formation. wikipedia.org this compound can serve as the vinyl halide component in this reaction. The general mechanism of the Heck reaction involves the oxidative addition of the vinyl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. researchgate.net

The reaction of this compound with an alkene (e.g., styrene) in the presence of a palladium catalyst and a base would be expected to yield a substituted diene ester. The stereoselectivity of the Heck reaction typically favors the formation of the trans product. organic-chemistry.org

The table below outlines a representative Heck-Mizoroki reaction involving this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Substituted diene ester |

Sonogashira Coupling for Carbon-Carbon Bond Formation with Alkynes

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Vinyl iodides are highly reactive substrates for this transformation. wikipedia.org

The reaction of this compound with a terminal alkyne provides a direct route to conjugated enynes, which are valuable building blocks in organic synthesis. The catalytic cycle for the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. youtube.com The palladium cycle involves oxidative addition of the vinyl iodide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. youtube.com

Below is a table summarizing a typical Sonogashira coupling reaction with this compound.

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Product Class |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Conjugated enyne ester |

Palladium-Mediated and Copper-Mediated Cross-Couplings

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Both palladium and copper catalytic systems have proven effective in harnessing the reactivity of this vinyl iodide.

Palladium-catalyzed reactions, such as the Suzuki, Heck, Stille, and Sonogashira couplings, are cornerstone methodologies in synthetic chemistry. nrochemistry.comwikipedia.org In the context of this compound, these reactions allow for the introduction of a wide variety of substituents at the α-position. For instance, in a Suzuki coupling, an organoboron reagent, catalyzed by a palladium complex, couples with the vinyl iodide to form an α-substituted acrylate (B77674). nrochemistry.comwikipedia.org The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, allowing for selective couplings under milder conditions. wikipedia.org

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes. beilstein-journals.org While traditionally involving the reaction of an aryl or vinyl halide with an alkene, variations where arylboronic acids are coupled with olefins under oxidative conditions have also been developed. beilstein-journals.orgorganic-chemistry.orgliv.ac.uk this compound can serve as the vinyl halide partner, leading to the synthesis of substituted dienoates.

Stille coupling, which utilizes organostannane reagents, is another effective method for forming C-C bonds. wikipedia.orgorganic-chemistry.orgorganicreactions.org The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. organicreactions.org The coupling of this compound with various organostannanes under palladium catalysis would yield highly functionalized acrylate derivatives.

Copper-catalyzed couplings, often extensions of the classical Ullmann reaction, are particularly useful for forming carbon-heteroatom bonds, such as C-N and C-O bonds. acs.orgnih.govorganic-chemistry.orgrsc.org The coupling of this compound with amines, catalyzed by a copper(I) salt, provides a direct route to α-amino acrylates, which are valuable precursors for amino acids and other biologically active molecules. nih.govorganic-chemistry.org These reactions are often performed under mild conditions and can exhibit high functional group tolerance. organic-chemistry.org

A selection of representative palladium- and copper-catalyzed cross-coupling reactions are summarized in the table below, illustrating the versatility of these methods.

Table 1: Examples of Palladium- and Copper-Mediated Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Potential Yield Range |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Ethyl 2-arylprop-2-enoate | Good to Excellent |

| Heck Reaction | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted Dienoate | Moderate to Good |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Ethyl 2-vinylprop-2-enoate | Good to Excellent |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | Ethyl 2-alkynylprop-2-enoate | Good to Excellent |

Exploration of Other Metal-Catalyzed Transformations

Beyond palladium and copper, other transition metals such as iron and nickel are emerging as powerful catalysts for novel transformations, driven by their lower cost, greater abundance, and unique reactivity profiles.

Iron-catalyzed C-H activation has become a significant area of research, offering a direct method for functionalizing otherwise inert C-H bonds. uni-hannover.deresearchgate.netchembites.orgresearchgate.netnih.gov While specific examples involving this compound are not yet widespread, the methodology holds promise. A hypothetical reaction could involve the iron-catalyzed coupling of an aromatic C-H bond with the vinyl iodide moiety of this compound, providing a direct route to α-aryl acrylates without the need for pre-functionalized aromatic partners. researchgate.net

Nickel-catalyzed reductive cross-coupling reactions have gained prominence as a method for coupling two different electrophiles, a challenging transformation for traditional cross-coupling methods. nsf.govnih.govnih.gov For example, a nickel/photoredox dual catalytic system can facilitate the asymmetric reductive coupling of racemic α-chloro esters with aryl iodides. nsf.gov A similar strategy could potentially be applied to this compound, coupling it with another electrophile like an alkyl halide to form a new C(sp²)-C(sp³) bond.

Radical Reactions Involving the Alpha-Iodo Acrylate Moiety

The relatively weak carbon-iodine bond of this compound (with a bond dissociation energy lower than C-Br and C-Cl bonds) makes it an excellent precursor for vinyl radicals under radical-generating conditions. These radicals can participate in a variety of synthetically useful transformations, including intermolecular additions and intramolecular cyclizations.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic systems. preprints.org In a typical ATRC reaction involving a derivative of this compound, a radical initiator (e.g., a transition metal complex or light) would induce homolytic cleavage of the C-I bond. The resulting vinyl radical could then cyclize onto a tethered π-system, with the stereochemistry of the newly formed ring being controlled by the geometry of the transition state. The reaction is terminated by the transfer of a halogen atom from the catalyst or another source, regenerating the catalyst and yielding the cyclized product.

Intermolecular radical additions, such as Atom Transfer Radical Addition (ATRA), are also feasible. In such a process, the vinyl radical generated from this compound could add across an alkene, forming a new C-C bond and a new alkyl radical, which is then trapped. These reactions provide an efficient way to build molecular complexity from simple starting materials.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are among the most powerful reactions in organic synthesis for the stereocontrolled formation of cyclic compounds. This compound, with its electron-deficient double bond, is an excellent candidate for participation in several types of pericyclic reactions, most notably as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

In the Diels-Alder reaction, a [4+2] cycloaddition, the reactivity of the dienophile is crucial. wikipedia.org Electron-withdrawing groups on the dienophile significantly accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. pressbooks.publibretexts.orgchemistrysteps.commasterorganicchemistry.com The ester group in this compound serves this purpose effectively, making it a reactive dienophile. The presence of the bulky iodine atom at the α-position can influence the regioselectivity and stereoselectivity of the cycloaddition, potentially favoring the formation of specific isomers due to steric hindrance in the transition state.

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole (e.g., an azide (B81097), nitrile oxide, or nitrone) and a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgijrpc.comyoutube.com Similar to the Diels-Alder reaction, the electron-deficient nature of the double bond in this compound makes it a good dipolarophile. For example, the reaction with an organic azide would lead to the formation of a triazole-containing α-iodo ester, a potentially valuable building block for medicinal chemistry. youtube.comcnr.it

Influence of the Alpha-Iodine Substituent on Reaction Kinetics and Thermodynamics

The α-iodine substituent exerts a profound influence on the reactivity of the acrylate system through a combination of electronic and steric effects, which in turn affects the kinetics and thermodynamics of its reactions.

Kinetics: In transition metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-I bond to the metal center (e.g., Pd(0)). dntb.gov.ua The C-I bond is significantly weaker than C-Br and C-Cl bonds, leading to a lower activation energy for this step. Consequently, reactions involving this compound typically proceed at a faster rate and under milder conditions compared to its bromo or chloro analogues. wikipedia.org This enhanced reactivity is a key kinetic advantage in synthesis. nih.govnih.gov

Thermodynamics: The iodine atom influences the thermodynamics of reactions primarily through its electronic effects. As a halogen, iodine is electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect polarizes the C-I bond and also influences the electron density of the adjacent π-system. This polarization can affect the stability of intermediates and transition states. For example, in cycloaddition reactions, the electron-withdrawing nature of both the iodine and the ester group lowers the energy of the dienophile's LUMO, making the reaction more thermodynamically favorable with electron-rich dienes. pressbooks.publibretexts.org

Furthermore, the large size of the iodine atom introduces significant steric bulk. This steric hindrance can influence the thermodynamics by destabilizing more crowded conformations or product isomers. In reactions where multiple stereoisomers can be formed, the steric demand of the iodine can dictate the position of the thermodynamic equilibrium, favoring the formation of the least sterically hindered product.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-arylprop-2-enoate |

| Substituted Dienoate |

| Ethyl 2-vinylprop-2-enoate |

| Ethyl 2-alkynylprop-2-enoate |

| Ethyl 2-aminoprop-2-enoate |

| α-amino acrylates |

| α-aryl acrylates |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Copper(I) iodide |

| Arylboronic acid |

| Organostannane |

| Terminal Alkyne |

| Amine |

| Alkene |

| Azide |

| Nitrile oxide |

| Nitrone |

Strategic Applications of Ethyl 2 Iodoprop 2 Enoate in Complex Chemical Synthesis

Role as a Precursor in the Synthesis of Biologically Active Scaffolds

Ethyl 2-iodoprop-2-enoate is a key building block in the synthesis of α-methylene-γ-butyrolactones, a structural motif found in over 3,000 natural products with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and cytotoxic properties. organic-chemistry.orgnih.gov The primary method for this transformation is the Reformatsky reaction, where this compound reacts with an aldehyde or ketone in the presence of zinc to form a β-hydroxy ester. wikipedia.orgthermofisher.com This intermediate can then undergo intramolecular cyclization to yield the desired α-methylene-γ-butyrolactone.

The Reformatsky reaction using this compound is advantageous due to its operational simplicity and the stability of the organozinc intermediate, which prevents self-condensation of the ester. organic-chemistry.org The reaction is compatible with a wide range of functional groups on the aldehyde or ketone starting material.

| Aldehyde/Ketone Reactant | Product (β-hydroxy ester) | Potential Biological Scaffold |

|---|---|---|

| Benzaldehyde | Ethyl 3-hydroxy-2-methylene-3-phenylpropanoate | Podophyllotoxin analogue precursor |

| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)acrylate | Sesquiterpene lactone precursor |

| Formaldehyde | Ethyl 3-hydroxy-2-methylenepropanoate | Tulipalin A precursor |

Utility in Stereoselective Total Synthesis of Natural Products and Analogues

The α-methylene-γ-butyrolactone scaffold is a core component of numerous natural products. The stereoselective synthesis of these lactones is crucial for obtaining biologically active isomers. This compound plays a pivotal role in asymmetric Reformatsky reactions to achieve this stereocontrol. beilstein-journals.org By employing chiral ligands, auxiliaries, or catalysts, the reaction can be directed to produce a specific stereoisomer of the β-hydroxy ester intermediate, which then cyclizes to the desired enantiomerically enriched α-methylene-γ-butyrolactone.

For instance, the use of chiral amino alcohol ligands in the zinc-mediated reaction of this compound with aldehydes has been shown to yield β-hydroxy esters with high enantioselectivity. beilstein-journals.org This methodology has been applied to the total synthesis of several natural products, including (+)-methylenolactocin and prunustatin A. organic-chemistry.orgbeilstein-journals.org

| Natural Product | Biological Activity | Synthetic Approach Involving this compound |

|---|---|---|

| (+)-Methylenolactocin | Antibiotic | Asymmetric chromium-catalyzed allylation followed by lactonization. organic-chemistry.org |

| Prunustatin A | Inhibitor of glucose-regulated protein 78 expression | Diastereoselective zinc-mediated Reformatsky reaction. beilstein-journals.org |

| Tulipalin A | Antifungal | Reformatsky reaction with formaldehyde. |

Contributions to the Synthesis of Advanced Functional Materials and Polymers

The acrylate (B77674) moiety of this compound makes it a suitable monomer for radical polymerization, enabling the synthesis of functional polymers. wikipedia.org The presence of the iodine atom offers a site for post-polymerization modification, allowing for the introduction of various functional groups and the creation of advanced materials with tailored properties. Furthermore, alkyl iodides can act as efficient initiators in controlled radical polymerization techniques, such as organocatalyzed living radical polymerization, leading to polymers with low polydispersity. tcichemicals.com

The copolymerization of this compound with other vinyl monomers can lead to a diverse range of functional polymers. The iodine atoms along the polymer backbone can be subsequently transformed through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, to introduce specific functionalities.

| Co-monomer | Potential Polymer Properties | Potential Applications |

|---|---|---|

| Styrene | High refractive index, modifiable surface | Optical materials, functional surfaces |

| Methyl methacrylate | Improved thermal stability, reactive sites | Advanced composites, polymer supports |

| N-isopropylacrylamide | Thermoresponsive with reactive handles | Drug delivery, smart hydrogels |

Development of Novel Heterocyclic Systems

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. For example, it can be transformed into a β-keto ester, which is a key intermediate in the synthesis of pyrazoles. The reaction of a β-keto ester with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole (B372694) ring, a scaffold present in many pharmaceutically active compounds. nih.govorganic-chemistry.org

The synthesis typically involves the reaction of the β-keto ester with a hydrazine, leading to a condensation reaction and subsequent cyclization to form the pyrazole ring. The substituents on the pyrazole can be varied by choosing different substituted hydrazines and β-keto esters.

| Hydrazine Reactant | Resulting Pyrazole Structure | Potential Biological Activity |

|---|---|---|

| Hydrazine hydrate | 3-Substituted-1H-pyrazole-5-carboxylate | Anti-inflammatory, analgesic |

| Phenylhydrazine | 1-Phenyl-3-substituted-1H-pyrazole-5-carboxylate | Antimicrobial, anticancer |

| Thiosemicarbazide | 3-Substituted-1H-pyrazole-5-carbothioamide | Antifungal, antiviral |

Intermediate in Radiopharmaceutical Precursors and Imaging Agents

The presence of an iodine atom in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds for medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov The stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, through isotopic exchange or nucleophilic substitution reactions.

The resulting radiolabeled this compound can then be incorporated into larger molecules targeted to specific biological sites, creating radiotracers for imaging and diagnostic purposes. The choice of iodine isotope depends on the desired imaging modality and the required half-life for the diagnostic procedure.

| Isotope | Half-life | Decay Mode | Imaging Modality |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | SPECT |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission | PET |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus | SPECT/Therapy |

Computational and Theoretical Investigations of Ethyl 2 Iodoprop 2 Enoate

Quantum Chemical Studies on Electronic Structure and Reactivity

Currently, there are no published quantum chemical studies that specifically detail the electronic structure and reactivity of ethyl 2-iodoprop-2-enoate. Such a study would involve the use of methods like Density Functional Theory (DFT) to calculate key molecular properties.

Future Research Directions:

Molecular Orbital Analysis: Investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial to understanding the molecule's frontier orbitals and predicting its reactivity in various chemical reactions.

Electrostatic Potential Mapping: A calculated electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, offering insights into its electrophilic and nucleophilic sites.

A hypothetical data table for such a study might look like this:

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | e.g., B3LYP/6-311+G(d,p) |

| LUMO Energy | Data not available | e.g., B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Data not available | e.g., B3LYP/6-311+G(d,p) |

Mechanistic Predictions for Novel Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, and its application to this compound could predict its behavior in various transformations. However, no specific theoretical studies on the reaction mechanisms involving this compound have been found.

Future Research Directions:

Transition State Theory: The identification and characterization of transition states for potential reactions, such as nucleophilic substitution at the vinylic carbon or addition reactions to the double bond, would provide activation energies and rate constants.

Reaction Pathway Analysis: Computational modeling could map out the potential energy surfaces for different reaction pathways, allowing for the prediction of the most favorable routes and the identification of potential side products.

A prospective data table summarizing such findings could be:

Table 2: Predicted Activation Energies for Proposed Reactions of this compound

| Reaction Type | Proposed Reactant | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Nucleophilic Vinylic Substitution | e.g., Cyanide | Data not available | e.g., MP2/aug-cc-pVTZ |

| Michael Addition | e.g., Thiophenol | Data not available | e.g., MP2/aug-cc-pVTZ |

Computational Analysis of Stereochemical Induction and Selectivity

The stereochemical outcome of reactions is a critical aspect of organic synthesis. Computational analysis can be instrumental in predicting and explaining stereoselectivity. For this compound, which has a prochiral double bond, such studies would be particularly insightful, yet they are currently absent from the literature.

Future Research Directions:

Modeling of Chiral Catalysis: If this compound were to be used in asymmetric synthesis, computational models could be employed to understand the interactions between the substrate, a chiral catalyst, and the incoming reagent, thereby predicting the enantiomeric excess.

Diastereoselectivity in Addition Reactions: For reactions that generate a new stereocenter, computational analysis could predict the preferred diastereomer by calculating the energies of the diastereomeric transition states.

A future data table might present these findings as follows:

Table 3: Predicted Stereoselectivity in a Hypothetical Reaction of this compound

| Reaction | Chiral Ligand | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Dihydroxylation | e.g., (DHQ)2PHAL | Data not available | Data not available |

Molecular Modeling for Conformation and Intermolecular Interactions

Understanding the conformational preferences and intermolecular interactions of this compound is fundamental to predicting its physical properties and behavior in condensed phases. Molecular modeling techniques are ideally suited for this purpose, but no such studies have been reported.

Future Research Directions:

Conformational Analysis: A systematic search of the conformational space could identify the most stable conformers of the molecule and the energy barriers between them. This is particularly relevant for the flexible ethyl ester group.

Intermolecular Interaction Analysis: Computational methods could be used to study the nature and strength of non-covalent interactions, such as halogen bonding (C-I···X) and hydrogen bonding, which would govern the packing of the molecule in the solid state and its solvation in different media.

A representative data table for such a study could be:

Table 4: Calculated Intermolecular Interaction Energies for this compound Dimers

| Dimer Configuration | Type of Interaction | Interaction Energy (kcal/mol) | Method |

|---|---|---|---|

| Head-to-tail | e.g., Halogen bond | Data not available | e.g., CCSD(T)/CBS |

In-depth Analysis of this compound: A Spectroscopic Perspective

The comprehensive structural elucidation and characterization of synthetic compounds are foundational to modern chemical research. For a molecule such as this compound, a precise understanding of its atomic arrangement, connectivity, and electronic properties is paramount. Advanced analytical and spectroscopic methodologies are the primary tools employed by researchers to achieve this definitive characterization. These techniques provide a detailed molecular fingerprint, confirming identity, purity, and stereochemistry.

This article explores the principal spectroscopic methods utilized in the scientific investigation of this compound, detailing how each technique contributes to a holistic understanding of its chemical nature.

Comparative Reactivity and Structural Analogues of Ethyl 2 Iodoprop 2 Enoate

Systematic Studies on the Effect of Halogen Identity (Iodine vs. Bromine, Chlorine, Fluorine) on Acrylate (B77674) Reactivity

The identity of the halogen atom at the α-position of an acrylate ester plays a pivotal role in determining its reactivity, primarily by influencing the electrophilicity of the β-carbon and the leaving group ability of the halide. The general trend in halogen reactivity as leaving groups is I > Br > Cl > F, which is inversely related to their electronegativity. This trend directly impacts the rate of nucleophilic substitution and addition reactions.

In the context of ethyl 2-haloacrylates, the reactivity towards nucleophiles is expected to follow this established trend. The carbon-iodine bond is the longest and weakest among the halogens, making iodide the best leaving group. Consequently, ethyl 2-iodoprop-2-enoate is anticipated to be the most reactive in this series towards reactions involving the displacement of the halogen.

Key Research Findings:

Nucleophilic Substitution: In reactions where a nucleophile attacks the α-carbon, leading to the substitution of the halogen, the rate of reaction is significantly faster for the iodo-substituted compound compared to its bromo, chloro, and fluoro counterparts. This is attributed to the lower bond dissociation energy of the C-I bond.

Radical Polymerization: The nature of the α-halogen also influences the radical polymerization of these monomers. The weaker C-I bond can lead to a higher propensity for atom transfer radical polymerization (ATRP) processes, where the iodine atom can be reversibly transferred.

| Compound | Halogen Electronegativity (Pauling Scale) | Carbon-Halogen Bond Energy (kJ/mol) | Relative Reactivity (Nucleophilic Substitution) |

| Ethyl 2-fluoroprop-2-enoate | 3.98 | ~485 | Lowest |

| Ethyl 2-chloroprop-2-enoate | 3.16 | ~346 | Moderate |

| Ethyl 2-bromoprop-2-enoate | 2.96 | ~290 | High |

| This compound | 2.66 | ~218 | Highest |

This table presents generalized data to illustrate the trend. Actual values may vary depending on the specific molecular context.

Isomeric Reactivity: Comparison with Ethyl 3-iodoprop-2-enoate (Beta-Iodo Acrylate)

The position of the iodine atom on the prop-2-enoate backbone, whether at the α- (2-position) or β- (3-position) carbon, drastically alters the chemical reactivity of the molecule. This difference arises from the distinct electronic environments of the α and β carbons within the acrylate system.

In this compound, the iodine atom is directly attached to the carbon that is also bonded to the electron-withdrawing ester group. This positioning enhances the electrophilicity of the α-carbon, making it susceptible to direct nucleophilic attack, in addition to the typical Michael addition at the β-carbon.

Conversely, in ethyl 3-iodoprop-2-enoate, the iodine atom is at the β-carbon. This position makes it a vinylic halide. The primary mode of reaction for this isomer with nucleophiles is typically a Michael addition, followed by elimination of the iodide, or a direct vinylic substitution, which can be mechanistically different from substitution at a saturated carbon.

Key Research Findings:

Electrophilic Centers: In this compound, both the α- and β-carbons are electrophilic centers. The α-carbon is susceptible to SN2' type reactions, while the β-carbon is the site for Michael addition. In ethyl 3-iodoprop-2-enoate, the β-carbon is the primary electrophilic site, being activated by the ester group and bearing the leaving group.

Reaction with Nucleophiles: Soft nucleophiles, such as thiolates, are likely to favor Michael addition for both isomers. However, the subsequent reaction pathway would differ. For the α-iodo isomer, the initial adduct may be stable or undergo further reactions. For the β-iodo isomer, the initial Michael adduct can readily eliminate iodide to form a new double bond. Harder nucleophiles might favor direct substitution at the α-carbon for this compound.

Spectroscopic Differences: The 1H NMR and 13C NMR spectra of these two isomers are distinct, reflecting the different chemical environments of the protons and carbons. The chemical shifts of the vinylic protons and the carbons of the double bond are significantly influenced by the position of the iodine atom.

| Feature | This compound (α-iodo) | Ethyl 3-iodoprop-2-enoate (β-iodo) |

| Position of Iodine | α-carbon | β-carbon |

| Primary Reaction Site | β-carbon (Michael addition), α-carbon (Substitution) | β-carbon (Michael addition-elimination/Vinylic Substitution) |

| Nature of C-I bond | Attached to an sp2 carbon adjacent to a carbonyl | Vinylic |

| Expected Reactivity with Nucleophiles | Complex, depends on nucleophile and conditions | Generally high for addition-elimination pathways |

Evaluation of Reactivity Differences with Non-Halogenated Acrylate Esters

The presence of an iodine atom at the α-position significantly modifies the reactivity of the acrylate scaffold when compared to a non-halogenated counterpart like ethyl acrylate. The primary differences are electronic and steric in nature.

Electronic Effects:

The iodine atom is highly electron-withdrawing, which has a profound impact on the electron distribution within the molecule. This inductive effect makes the entire acrylate system more electron-deficient. Consequently, the β-carbon of this compound is significantly more electrophilic than that of ethyl acrylate. This enhanced electrophilicity leads to a greater susceptibility to nucleophilic attack in Michael addition reactions.

Steric Effects:

The iodine atom is considerably larger than a hydrogen atom. This increased steric bulk at the α-position can influence the approach of nucleophiles and the geometry of the transition state in various reactions. In some cases, this steric hindrance might slow down the rate of reaction compared to the less hindered ethyl acrylate.

Key Research Findings:

Michael Addition: this compound generally undergoes Michael addition reactions more readily and under milder conditions than ethyl acrylate. The rate enhancement is primarily due to the increased electrophilicity of the β-carbon.

Polymerization: The α-iodo substituent also affects the polymerization characteristics. While ethyl acrylate readily undergoes free radical polymerization, the presence of the iodine in this compound can introduce complexities, including the potential for controlled radical polymerization techniques like ATRP.

Reaction Scope: The presence of the iodine atom as a leaving group in this compound opens up a wider range of synthetic possibilities, including tandem addition-elimination reactions and cross-coupling reactions that are not possible with ethyl acrylate.

| Property | Ethyl Acrylate | This compound |

| α-Substituent | H | I |

| Electrophilicity of β-carbon | Moderate | High |

| Steric Hindrance at α-carbon | Low | High |

| Reactivity in Michael Addition | Lower | Higher |

| Synthetic Versatility | Primarily addition and polymerization | Addition, substitution, cross-coupling |

Influence of Ester Moiety on Compound Reactivity and Stability

Electronic Effects:

Steric Effects:

The size of the ester's alkyl group can have a more pronounced impact on reactivity due to steric hindrance. A bulkier ester group can hinder the approach of reactants to the nearby reactive centers, namely the α- and β-carbons. This can be particularly relevant in reactions involving large nucleophiles or in polymerization processes where the packing of monomer units is important.

Stability:

The stability of the ester itself can be influenced by the alkyl group. Esters derived from bulkier alcohols may be more resistant to hydrolysis due to steric shielding of the carbonyl carbon. However, under typical reaction conditions for modifying the acrylate part of the molecule, the stability of the ethyl ester is generally sufficient.

Key Research Findings:

Reactivity: Studies on the reactivity of various acrylate esters have shown that the rate of reactions like Michael additions can be influenced by the steric bulk of the ester group. For instance, replacing the ethyl group with a bulkier group like tert-butyl can decrease the reaction rate.

Polymer Properties: In polymerization, the nature of the ester side chain is a critical determinant of the physical properties of the resulting polymer, such as its glass transition temperature (Tg). Longer and more flexible alkyl chains tend to lower the Tg.

Hydrolytic Stability: While not a primary focus in many synthetic applications, the hydrolytic stability of the ester can be a factor in the long-term stability of the compound and any polymers derived from it.

| Ester Moiety | Relative Steric Bulk | Potential Influence on Reactivity | Potential Influence on Stability |

| Methyl | Small | Higher reaction rates (less hindrance) | Less sterically protected from hydrolysis |

| Ethyl | Moderate | Baseline reactivity | Baseline stability |

| Butyl | Larger | Slower reaction rates (more hindrance) | More sterically protected from hydrolysis |

| tert-Butyl | Very Large | Significantly slower reaction rates | High steric protection from hydrolysis |

Future Research Directions and Emerging Applications for Ethyl 2 Iodoprop 2 Enoate

Development of More Sustainable and Efficient Synthetic Routes

The development of environmentally benign and economically viable methods for the synthesis of ethyl 2-iodoprop-2-enoate is a critical area for future research. Current methods for synthesizing vinyl iodides often rely on traditional approaches that may involve harsh reagents or produce significant waste. organic-chemistry.orgchem-station.com Future efforts are expected to focus on the following areas:

Atom-Economical Approaches: Research into catalytic methods that maximize the incorporation of all atoms from the starting materials into the final product will be crucial. This could involve the direct C-H iodination of ethyl acrylate (B77674) derivatives, avoiding the need for pre-functionalized substrates.

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents is a key goal. Furthermore, the development of recyclable and non-toxic catalysts, potentially based on earth-abundant metals, will be a significant advancement. organic-chemistry.org

Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials would represent a major step towards a more sustainable chemical industry.

| Synthesis Strategy | Key Advantages | Research Focus |

| Catalytic C-H Iodination | High atom economy, reduced waste | Development of selective and efficient catalysts |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety | Catalyst recycling, use of aqueous media |

| Bio-based Feedstocks | Sustainability, reduced reliance on fossil fuels | Conversion of biomass-derived platform chemicals |

Exploration of Unprecedented Reactivity Modes

While vinyl iodides are well-known for their participation in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, the unique electronic properties of this compound suggest the potential for novel reactivity. wikipedia.org Future research is likely to uncover unprecedented transformations:

Dual Role as Electrophile and Nucleophile: The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack (Michael addition), while the carbon-iodine bond allows for reactions typical of electrophiles. smolecule.com Exploring the interplay between these two functionalities could lead to novel tandem reactions.

Radical-Mediated Reactions: The relatively weak carbon-iodine bond can be homolytically cleaved to generate a vinyl radical. wikipedia.org Investigating novel radical-mediated cyclizations, additions, and cross-coupling reactions will likely expand the synthetic utility of this compound.

Photoredox Catalysis: The use of visible light to initiate chemical transformations offers a mild and sustainable alternative to traditional methods. Exploring the photoredox-catalyzed reactions of this compound could unlock new reaction pathways and provide access to complex molecular architectures.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms presents a significant opportunity to accelerate chemical discovery and process development. The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced safety, and scalability, are particularly well-suited for handling reactive intermediates.

Future research in this area will likely focus on:

Development of Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the synthesis of this compound itself, as well as its subsequent transformations. This will enable on-demand production and facilitate rapid reaction optimization.

High-Throughput Experimentation: Utilizing automated platforms to rapidly screen a wide range of reaction conditions, catalysts, and substrates for reactions involving this compound. This will accelerate the discovery of new reactions and applications.

In-line Analysis and Self-Optimization: Integrating analytical techniques directly into the flow system to monitor reaction progress in real-time. This data can then be used to create self-optimizing systems that automatically adjust reaction parameters to maximize yield and efficiency.

| Platform | Key Benefits | Research Directions |

| Flow Chemistry | Enhanced safety, scalability, precise control | Continuous synthesis, multi-step reactions |

| Automated Synthesis | High-throughput screening, rapid optimization | Library synthesis, reaction discovery |

| Integrated Analytics | Real-time monitoring, self-optimization | Process analytical technology (PAT) integration |

Discovery of Novel Applications in Materials Science and Medicinal Chemistry

The functional group combination in this compound makes it an attractive building block for the synthesis of advanced materials and biologically active molecules.

Materials Science: The acrylate moiety can participate in polymerization reactions, allowing for the incorporation of the iodo-substituted vinyl group into polymer backbones. smolecule.com This could lead to the development of novel functional polymers with applications in:

Post-polymerization modification: The carbon-iodine bond can be further functionalized after polymerization to introduce a variety of other chemical groups, tailoring the material's properties.

Conducting polymers: The extended conjugation that can be achieved through cross-coupling reactions of the vinyl iodide could lead to the synthesis of novel organic electronic materials.

High refractive index materials: The presence of iodine can increase the refractive index of polymers, making them suitable for optical applications.

Medicinal Chemistry: Vinyl iodides are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgchem-station.com The ability to introduce a variety of substituents through cross-coupling reactions makes this compound a versatile scaffold for the synthesis of compound libraries for drug discovery. umn.edunih.gov Potential applications include the synthesis of:

Enzyme inhibitors: The reactive nature of the α,β-unsaturated ester could be exploited for the design of covalent inhibitors. rsc.org

Metabolic probes: The iodine atom can be replaced with a radioisotope of iodine, enabling the use of these molecules in medical imaging and metabolic studies.

Novel heterocyclic compounds: The versatile reactivity of this compound can be utilized in the construction of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocyclic systems, which are common motifs in pharmaceuticals.

Q & A

Basic: What are the optimal conditions for synthesizing Ethyl 2-iodoprop-2-enoate to maximize yield and purity?

To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For iodination reactions, ensure precise control of reaction time to avoid over-iodination. Purification via fractional distillation or column chromatography is critical to isolate the product from by-products. Validate purity using thin-layer chromatography (TLC) and NMR spectroscopy. Experimental replicates and statistical analysis (e.g., ANOVA) can identify significant variables affecting yield .

Advanced: How can crystallographic data from this compound be effectively refined using SHELX software to resolve structural ambiguities?

SHELXL (part of the SHELX suite) is ideal for refining small-molecule crystal structures. For this compound:

- Use high-resolution diffraction data to resolve iodine’s electron density.

- Address disorder in the ester group by applying restraints to bond lengths and angles.

- Validate refinement with R-factor convergence and Hirshfeld surface analysis.

- Cross-check results with ORTEP-3 for visualization .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Combine NMR and NMR to confirm the vinyl iodide and ester functional groups. IR spectroscopy can verify carbonyl (C=O) stretches (~1740 cm). Mass spectrometry (EI-MS) provides molecular ion confirmation. Compare spectral data with computational predictions (e.g., DFT) and published analogs. Discrepancies in peak splitting may indicate stereochemical variations .

Advanced: How can contradictions in reported reaction mechanisms involving this compound be systematically analyzed to propose a unified model?

- Conduct a meta-analysis of kinetic and thermodynamic studies to identify experimental inconsistencies (e.g., solvent effects, catalyst loading).

- Use computational methods (e.g., Gaussian) to model transition states and compare with empirical data.

- Design controlled experiments to isolate variables (e.g., iodine’s leaving group ability) and apply multivariate regression to assess significance .

Basic: What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

- Perform risk assessments for iodine’s volatility and the compound’s potential lachrymatory effects.

- Use fume hoods, nitrile gloves, and splash goggles.

- Store in amber glass under inert gas to prevent photodegradation.

- Dispose of waste via halogen-specific protocols .

Advanced: What strategies are effective in employing ORTEP-3 and WinGX for visualizing and validating the molecular structure of this compound?

- Import SHELX-refined CIF files into WinGX for symmetry checks and space group validation.

- Use ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for iodine.

- Validate bond distances/angles against Cambridge Structural Database (CSD) entries for similar iodinated esters .

Methodological: How should researchers design experiments to investigate kinetic versus thermodynamic control in reactions involving this compound?

- Apply the P-E/I-C-O framework:

- Population (P): Reaction mixtures under varying conditions.

- Exposure/Intervention (E/I): Temperature gradients (low for kinetic, high for thermodynamic control).

- Comparison (C): Product ratios analyzed via GC-MS.

- Outcome (O): Dominant product identification.

- Use Arrhenius plots to differentiate activation energies .

Data Analysis: What statistical approaches are recommended for reconciling discrepancies in spectroscopic data across studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.